The Principle of Meso Scale Discovery (MSD) Immunoassay: An In-depth Technical Guide
The Principle of Meso Scale Discovery (MSD) Immunoassay: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles behind the Meso Scale Discovery (MSD) immunoassay platform. It is designed for researchers, scientists, and drug development professionals who are looking to leverage this technology for sensitive and high-throughput biomolecule quantification.
Core Principles: A Fusion of Immunoassay and Electrochemiluminescence
The Meso Scale Discovery (MSD) platform is a powerful analytical tool that integrates the specificity of immunoassays with the sensitivity of electrochemiluminescence (ECL) detection.[1][2][3] This combination allows for the precise quantification of a wide range of analytes, from cytokines and chemokines to intracellular signaling proteins and biomarkers, in various complex biological matrices.[2] The technology is built upon two key innovations: MULTI-ARRAY® and MULTI-SPOT® microplates and SULFO-TAG™ electrochemiluminescent labels.
MULTI-ARRAY® and MULTI-SPOT® Technology
At the heart of the MSD platform are the proprietary MULTI-ARRAY® and MULTI-SPOT® microplates. Unlike traditional ELISA plates, which have a polystyrene surface, MSD plates feature carbon electrodes integrated into the bottom of each well.[1] This carbon surface has a significantly higher binding capacity for biological molecules, approximately 10 times greater than polystyrene, which enhances assay performance.[4][5]
The MULTI-SPOT® plates take this a step further by incorporating an array of up to ten distinct capture antibody spots within a single well.[2] This enables the simultaneous measurement of multiple analytes from a single, small-volume sample, a capability known as multiplexing.[1][2] This feature is particularly advantageous when working with precious or limited samples.
Electrochemiluminescence (ECL) and SULFO-TAG™ Labels
The detection method in MSD immunoassays is electrochemiluminescence, a process where a stable, non-radioactive label emits light upon electrochemical stimulation.[4][5] MSD employs a ruthenium(II) tris(bipyridine) complex, SULFO-TAG™, as its ECL label.[6][7] These labels are conjugated to detection antibodies.
The ECL reaction is initiated by applying a voltage to the carbon electrodes in the presence of a co-reactant, tripropylamine (B89841) (TPA), which is a component of the MSD Read Buffer.[6][7][8] This triggers a cascade of oxidation-reduction reactions, leading to the excitation of the SULFO-TAG™ label and the subsequent emission of light at approximately 620 nm. The intensity of the emitted light is directly proportional to the amount of analyte in the sample and is measured by a sensitive CCD camera within the MSD instrument.
A key advantage of ECL is that the stimulation (electricity) is decoupled from the signal (light), resulting in very low background noise and high sensitivity.[4][5] Only the SULFO-TAG™ labels in close proximity to the electrode surface are excited, further minimizing background signals.[4][5]
The Electrochemiluminescence Signaling Pathway
The generation of the ECL signal is a cyclical process, allowing for signal amplification and contributing to the high sensitivity of MSD assays. The fundamental steps of the Ru(bpy)32+/TPA ECL reaction are as follows:
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Oxidation at the Electrode: Both the SULFO-TAG™ label (containing Ru(bpy)32+) and tripropylamine (TPA) are oxidized at the surface of the carbon electrode upon application of a voltage.
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Formation of Reactive Intermediates: The oxidized TPA forms a highly reactive TPA radical.
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Redox Cycling and Excitation: The TPA radical transfers an electron to the oxidized SULFO-TAG™, regenerating the original Ru(bpy)32+ in an excited state (Ru(bpy)32+*).
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Light Emission: The excited SULFO-TAG™ relaxes to its ground state, emitting a photon of light at 620 nm.
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Signal Amplification: The regenerated SULFO-TAG™ is available to undergo another cycle of oxidation and reduction, leading to the emission of multiple photons from a single label and thus amplifying the signal.
Quantitative Performance and Comparison
MSD assays offer significant advantages in terms of sensitivity and dynamic range compared to traditional colorimetric ELISAs.[2][9] The platform's performance is further enhanced with different assay formats, such as the highly sensitive S-PLEX® kits.[10][11][12]
| Feature | MSD Immunoassay | Traditional ELISA |
| Lower Limit of Detection (LLOD) | Typically in the low pg/mL to fg/mL range. S-PLEX® assays can achieve low fg/mL sensitivity.[11] | Generally in the high pg/mL to ng/mL range. |
| Dynamic Range | 3-4+ logs.[9] | 1-2 logs.[9] |
| Sample Volume | 10-25 µL for up to 10 analytes.[9] | 50-100 µL per analyte.[9] |
| Multiplexing Capability | Up to 10 analytes per well.[2][9] | No, single analyte per well.[9] |
| Matrix Effects | Greatly reduced.[9] | Can be significant. |
| Workflow | Simpler, faster protocols with fewer wash steps.[9] | More numerous and longer steps.[9] |
| Read Time | 1-3 minutes per 96-well plate.[9] | Slower, dependent on substrate reaction time. |
Experimental Protocols: A Generalized Workflow
While specific protocols may vary depending on the assay kit and analytes, the following provides a generalized workflow for a standard MSD sandwich immunoassay.
Plate Coating (for user-coated plates)
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Prepare Coating Solution: Dilute the capture antibody to the desired concentration in a suitable coating buffer (e.g., PBS).
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Coat Plate: Dispense the coating solution into the wells of a high-bind MSD plate.
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Incubate: Incubate the plate for 1-2 hours at room temperature with shaking, or overnight at 4°C.
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Wash: Wash the plate three times with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).
Sandwich Immunoassay Procedure
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Blocking: Add a blocking solution (e.g., MSD Blocker A) to each well to prevent non-specific binding. Incubate for 1 hour at room temperature with shaking.
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Sample/Calibrator Addition: Wash the plate and add calibrators or samples to the appropriate wells. Incubate for 1-2 hours at room temperature with shaking.
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Detection Antibody Addition: Wash the plate and add the SULFO-TAG™ conjugated detection antibody. Incubate for 1-2 hours at room temperature with shaking.
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Final Wash: Wash the plate three times with wash buffer.
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Reading: Add MSD Read Buffer T to each well and immediately read the plate on an MSD instrument.
Applications in Research and Drug Development
The high sensitivity, wide dynamic range, and multiplexing capabilities of MSD immunoassays make them well-suited for a variety of applications in both basic research and the pharmaceutical industry. These include:
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Biomarker discovery and validation: Simultaneously screen panels of potential biomarkers in various disease areas.
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Pharmacokinetic (PK) and pharmacodynamic (PD) studies: Accurately measure drug and biomarker concentrations in preclinical and clinical samples.
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Immunogenicity testing: Detect and characterize anti-drug antibodies (ADAs).
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Cellular signaling pathway analysis: Quantify the phosphorylation status of key signaling proteins.
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Vaccine development: Evaluate immune responses by measuring antibody titers and cytokine profiles.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. bioxpedia.com [bioxpedia.com]
- 3. nebiolab.com [nebiolab.com]
- 4. V-PLEX Quality | Meso Scale Discovery [mesoscale.com]
- 5. Our Immunoassays | Meso Scale Discovery [mesoscale.com]
- 6. Electrogenerated chemiluminescence 69: the tris(2,2'-bipyridine)ruthenium(II), (Ru(bpy)3(2+))/tri-n-propylamine (TPrA) system revisited-a new route involving TPrA*+ cation radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.usm.edu [sites.usm.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ELISA Comparison | Meso Scale Discovery [mesoscale.com]
- 10. S-PLEX Assay Platform | Meso Scale Discovery [mesoscale.com]
- 11. Meso Scale Discovery S-PLEX ultrasensitive assay platform [labonline.com.au]
- 12. S-PLEX Technology | Meso Scale Discovery [mesoscale.com]
